L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-
Overview
Description
L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a 2,2-dichloroethenyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- typically involves the reaction of L-cysteine with 2,2-dichloroethene in the presence of an acetylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at a temperature range of 50-70°C.
Solvent: Common solvents used include chloroform and ethanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less chlorinated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in cellular processes and as a potential biomarker for exposure to certain environmental toxins.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular functions.
Signal Transduction: The compound can affect signal transduction pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- can be compared with other similar compounds such as:
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine: Similar structure but with different positioning of the dichloroethenyl group.
N-Acetyl-S-(2-chloroethenyl)-L-cysteine: Contains only one chlorine atom in the ethenyl group.
N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine: Another structural isomer with a different arrangement of atoms.
The uniqueness of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2,2-dichloroethenylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYGORWCAPEHPX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC=C(Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925585 | |
Record name | S-(2,2-Dichloroethenyl)-N-(1-hydroxyethylidene)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126543-43-9 | |
Record name | N-Acetyl-(2,2-dichlorovinyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126543439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2,2-Dichloroethenyl)-N-(1-hydroxyethylidene)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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